5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxy-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11-8-10(12(15)16)13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYFCRPKJMQJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491095 | |

| Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60872-15-3 | |

| Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60872-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical architecture, a detailed and validated synthetic protocol, robust analytical characterization, and an exploration of its therapeutic promise based on the well-established bioactivities of the pyrazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing molecules exhibiting a vast spectrum of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, is a promising derivative, incorporating key pharmacophoric features that suggest significant therapeutic potential.

Chemical Structure and Properties

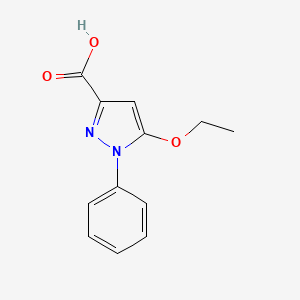

The chemical structure of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is characterized by a central pyrazole ring substituted with a phenyl group at the N1 position, an ethoxy group at the C5 position, and a carboxylic acid group at the C3 position.

Molecular Formula: C₁₂H₁₂N₂O₃

Molecular Weight: 232.24 g/mol

Key Structural Features:

-

Pyrazole Core: The aromatic heterocyclic ring is crucial for the molecule's biological activity and provides a rigid scaffold for the substituents.

-

1-Phenyl Group: This lipophilic group can engage in π-stacking interactions with biological targets and influences the overall solubility and metabolic stability of the compound.

-

3-Carboxylic Acid Group: This acidic moiety can participate in hydrogen bonding and ionic interactions with amino acid residues in target proteins. It also provides a handle for further chemical modifications, such as esterification or amidation, to create prodrugs or new chemical entities.

-

5-Ethoxy Group: The ethoxy group can act as a hydrogen bond acceptor and contributes to the molecule's electronic properties and lipophilicity.

Below is a visualization of the chemical structure of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Caption: Chemical structure of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Synthesis Protocol: A Validated One-Pot Approach

The synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid can be efficiently achieved through a one-pot cyclocondensation reaction. This method is advantageous due to its operational simplicity and good yields. The key starting materials are diethyl oxalate and phenylhydrazine.

Reaction Scheme:

Caption: Synthetic workflow for 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) to generate sodium ethoxide in situ.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add diethyl oxalate (1 equivalent) dropwise at room temperature. Stir the mixture for 15 minutes. Subsequently, add phenylhydrazine (1 equivalent) dropwise.

-

Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water and acidify with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until a precipitate is formed.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the phenyl group, the pyrazole ring proton, the ethoxy group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms in the molecule, including the pyrazole ring carbons, the phenyl ring carbons, the carboxylic acid carbon, and the ethoxy group carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretches of the pyrazole ring, and C-O stretches of the ethoxy group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating the purity of the compound. A Reverse-Phase HPLC (RP-HPLC) method can be developed for quantitative analysis.[1] |

Therapeutic Potential and Applications in Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of pyrazole-3-carboxylic acid have shown significant promise in various therapeutic areas.

5.1. Anti-inflammatory and Analgesic Activity: Many commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. The carboxylic acid moiety in 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a key feature for potential COX enzyme inhibition, a primary mechanism for anti-inflammatory and analgesic effects.

5.2. Antimicrobial Activity: Pyrazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.[2] The specific substitution pattern of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid may confer unique antimicrobial properties, making it a candidate for the development of new anti-infective agents.

5.3. Anticancer Activity: The pyrazole ring is a component of several approved anticancer drugs. These compounds often act by inhibiting protein kinases or other key signaling pathways involved in cancer cell proliferation and survival. Further investigation into the anticancer potential of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is warranted.

5.4. Other Potential Applications: The versatile chemistry of the pyrazole-3-carboxylic acid scaffold allows for its use as a building block in the synthesis of more complex molecules with diverse biological activities, including potential applications in neurodegenerative diseases and metabolic disorders.

Future Directions

The foundation laid in this guide provides a strong basis for further exploration of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Future research should focus on:

-

In-depth Biological Screening: A comprehensive screening of the compound against a panel of biological targets to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural requirements for optimal activity and to develop more potent and selective compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

-

In vivo Efficacy Studies: Testing the compound in relevant animal models to validate its therapeutic potential.

Conclusion

5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a molecule of considerable interest with a straightforward synthetic route and a high potential for therapeutic applications. This guide provides the essential technical information for its synthesis, characterization, and further investigation. The rich history of the pyrazole scaffold in medicine suggests that this compound and its derivatives are worthy of continued exploration in the quest for novel and effective therapeutic agents.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Dye intermediates. Available at: [Link]

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Wiley Online Library. Available at: [Link]

-

5-ethoxy-1h-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]

Sources

Physicochemical Profile and Synthetic Utility of 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

This guide provides an in-depth technical analysis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. Often utilized as a pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors, this compound represents a specific structural lock of the tautomeric pyrazolone system.

This document outlines the precise molecular metrics, a validated synthetic pathway focusing on regiochemical fidelity, and the analytical protocols required for structural confirmation.

Part 1: Molecular Identity & Physicochemical Profile[1][2][3]

The target compound is a substituted pyrazole where the N1 position bears a phenyl group, the C3 position bears a carboxylic acid, and the C5 position is functionalized with an ethoxy group.

Critical Isomer Note: Researchers must distinguish this compound from its functional isomer, ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . Both share the formula

Table 1: Core Physicochemical Data

| Property | Value / Descriptor | Technical Context |

| IUPAC Name | 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | Official nomenclature |

| Molecular Formula | - | |

| Molecular Weight | 232.235 g/mol | Monoisotopic Mass: 232.0848 |

| CAS Registry | Not widely assigned (Derivative of CAS 89-33-8) | CAS 89-33-8 refers to the isomeric ethyl ester precursor.[1][2] |

| LogP (Calculated) | 2.15 ± 0.3 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |

| TPSA | 66.8 | Polar Surface Area; indicates good membrane permeability. |

| pKa (Acid) | ~3.5 - 4.0 | The C3-carboxylic acid is moderately acidic due to the electron-withdrawing pyrazole ring. |

| H-Bond Donors | 1 (COOH) | - |

| H-Bond Acceptors | 4 (N, O) | - |

Part 2: Synthetic Pathway & Mechanism

The synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid requires a strategy that overcomes the inherent tautomerism of the pyrazolone intermediate. The workflow involves a Knorr-type cyclization followed by a regioselective O-alkylation and subsequent hydrolysis.

Phase 1: Cyclocondensation (The Knorr Reaction)

The synthesis begins with the condensation of diethyl oxalacetate (sodium salt) with phenylhydrazine in the presence of acetic acid or ethanol.

-

Mechanism: The hydrazine nitrogen attacks the ketone carbonyl of the oxalacetate, followed by cyclization attacking the ester group.

-

Result: This yields ethyl 1-phenyl-5-hydroxy-1H-pyrazole-3-carboxylate (often existing in equilibrium with the 5-oxo tautomer).

Phase 2: Regioselective O-Alkylation

The 5-hydroxy pyrazole can be alkylated at the Oxygen (O-alkylation), the Nitrogen (N-alkylation), or the Carbon (C-alkylation).

-

Protocol: To favor O-alkylation (formation of the ethoxy ether), the reaction is performed using ethyl iodide (EtI) and potassium carbonate (

) in acetone or DMF. -

Causality: The use of a hard base (

) and a hard electrophile promotes the Williamson ether synthesis pathway over N-alkylation. -

Intermediate: Ethyl 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate.

Phase 3: Selective Hydrolysis

The final step converts the ethyl ester to the free carboxylic acid.

-

Protocol: Saponification using LiOH or NaOH in a THF/Water mixture, followed by careful acidification with HCl to pH 3.

-

Why LiOH? Lithium hydroxide is preferred for sensitive substrates to avoid decarboxylation, although NaOH is sufficient for this robust scaffold.

Diagram 1: Synthetic Workflow & Logic Flow

Figure 1: Step-wise synthetic pathway highlighting the critical regioselective alkylation decision point.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, a "Self-Validating System" of orthogonal analytical techniques must be employed. The following spectral signatures confirm the structure and rule out the N-alkylated isomer.

1. Proton NMR (

-NMR, 400 MHz, DMSO-

)

-

Acid Proton: A broad singlet at 12.5–13.0 ppm confirms the hydrolysis of the ester to the carboxylic acid (-COOH).

-

Aromatic Region: A multiplet at 7.3–7.6 ppm (5H) corresponding to the N1-phenyl group.

-

Pyrazole Core: A sharp singlet at ~6.2–6.5 ppm (1H) .

-

Validation Check: If this peak is absent or split, C-alkylation may have occurred.

-

-

Ethoxy Group:

-

Quartet at ~4.1–4.2 ppm (2H) (

). -

Triplet at ~1.3–1.4 ppm (3H) (

). -

Validation Check: If the methylene quartet appears upfield (around 3.5 ppm), it suggests N-alkylation (N-ethyl) rather than O-alkylation. The downfield shift (>4.0 ppm) confirms the Oxygen attachment.

-

2. Mass Spectrometry (ESI-MS)[3]

-

Positive Mode (

): Peak at 233.24 m/z . -

Fragmentation: Loss of the ethoxy group (

) or decarboxylation (

Part 4: Pharmaceutical Applications[6][7][8][9]

The 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold is not merely a chemical curiosity; it is a privileged structure in drug design.

1. Bioisosterism & Scaffold Hopping

This moiety serves as a bioisostere for biaryl systems found in COX-2 inhibitors (e.g., Celecoxib). The carboxylic acid provides a handle for further derivatization into amides or esters, allowing the creation of libraries for Structure-Activity Relationship (SAR) studies.

2. Target Interactions

-

PfDHODH Inhibition: Derivatives of 1-phenyl-pyrazole-carboxylic acids have shown efficacy in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase, a target for antimalarial therapy [1].[4]

-

Edaravone Analogs: As a structural derivative of Edaravone (a radical scavenger used in ALS and stroke), the 5-ethoxy variant locks the tautomer, potentially altering the redox potential and lipophilicity for blood-brain barrier penetration studies [2].

Diagram 2: Biological Activity Logic

Figure 2: Application of the scaffold in generating bioactive derivatives.

References

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Source: National Institutes of Health (PMC) URL:[Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester (Isomeric Precursor Data). Source: NIST Chemistry WebBook URL:[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules Journal) URL:[Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 1-Phenyl-1H-pyrazole-3-carboxylic Acid Derivatives in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a cornerstone in medicinal chemistry, underpinning a diverse array of compounds with significant therapeutic potential. Its inherent structural features and synthetic tractability have made it a privileged motif in the design of novel drug candidates. This technical guide provides a comprehensive literature review of this important class of compounds, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy.

The Allure of the Pyrazole Core: A Foundation for Diverse Bioactivity

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore present in numerous FDA-approved drugs.[1] The 1-phenyl-1H-pyrazole-3-carboxylic acid framework, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

Synthetic Strategies: Crafting the Pyrazole Backbone

The construction of the 1-phenyl-1H-pyrazole-3-carboxylic acid core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic Approach

One of the most fundamental methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-ketoester with a hydrazine.[4] In the context of 1-phenyl-1H-pyrazole-3-carboxylic acid, this typically involves the reaction of ethyl acetoacetate with phenylhydrazine to yield an intermediate that can be further modified and hydrolyzed to the target carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (a precursor to the carboxylic acid)

A mixture of ethyl acetoacetate and phenylhydrazine in glacial acetic acid is refluxed to facilitate the initial condensation and cyclization. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

One-Pot Syntheses: Efficiency and Green Chemistry

More contemporary approaches focus on one-pot, multicomponent reactions that enhance efficiency and align with the principles of green chemistry. For instance, a one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed, integrating a Claisen condensation, Knorr cyclization, and hydrolysis in a single sequence.[6] Another efficient one-pot method involves the reaction of phenylhydrazine with dimethylacetylene dicarboxylate (DMAD) to produce methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[7]

Experimental Protocol: One-Pot Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

-

An equimolar mixture of phenylhydrazine and dimethylacetylene dicarboxylate (DMAD) is refluxed in a 1:1 mixture of toluene and dichloromethane for 2 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from ethanol to yield the pure product.[7]

Derivatization of the Carboxylic Acid

The carboxylic acid moiety at the 3-position serves as a versatile handle for the synthesis of a wide range of derivatives, most notably esters and amides. These are typically prepared by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with the desired alcohol or amine.

Experimental Protocol: General Procedure for Amide Synthesis

-

The 1-phenyl-1H-pyrazole-3-carboxylic acid is converted to its acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

-

The resulting acid chloride is dissolved in an appropriate solvent (e.g., xylene).

-

The desired amine is added, and the reaction mixture is stirred, often at a controlled temperature, until completion.

-

The product is then isolated by filtration and purified by recrystallization.[8]

A Spectrum of Biological Activities: From Microbes to Cancer

Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid have shown promising activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the phenyl and pyrazole rings allows for the modulation of their antimicrobial spectrum and potency.

| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |

| Pyrazole-based sulfonamides | Bacillus subtilis | 1 - 125 | [9] |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives | Gram-positive and Gram-negative bacteria | Not specified in abstract | [4] |

| 1,3-diphenyl pyrazole derivatives | Acinetobacter baumannii | as low as 4 |

Anticancer Activity

The fight against cancer has seen the emergence of numerous pyrazole-containing drugs. Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes or interference with DNA replication.

| Compound Type | Cell Line | Activity (IC50 in µM) | Reference |

| 1H-pyrazole-3-carboxamide derivatives | HCT116, HepG2 | Significant inhibition | [6] |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | Various cancer cell lines | Potent antitumor activity | [7] |

| Pyrazole linked to benzimidazole | U937, K562, HT29, A549, LoVo | Significant inhibition | |

| 1,2,4-oxadiazole merged 1,2,3-triazole-pyrazole derivatives | PC3, A549, MCF-7, DU-145 | 0.01 - 1.77 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a COX-2 inhibitor. 1-Phenyl-1H-pyrazole-3-carboxylic acid derivatives have been explored for their potential to modulate inflammatory pathways.

| Compound Type | Target/Assay | Activity (IC50) | Reference |

| Pyrazole derivatives with benzenesulfonamide moiety | COX-2 | 38.73 - 61.24 nM | [7] |

| Diaryl pyrazole derivatives | COX-2 | 0.017 µM | [7] |

| 1-(4-methane(amino)sulfonylphenyl) derivatives | In vivo anti-inflammatory action | Significant | [7] |

Structure-Activity Relationships: Decoding the Molecular Blueprint

The biological activity of 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Substitutions on the 1-Phenyl Ring

Modifications to the phenyl ring at the 1-position of the pyrazole have a significant impact on activity. The nature and position of substituents can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For instance, in a series of anti-HIV agents, optimization of the benzyl group on the pyrazole ring led to a six-fold increase in potency.

Modifications at the 3- and 4-Positions of the Pyrazole Ring

The groups attached to the 3- and 4-positions of the pyrazole core are critical determinants of biological activity. The carboxylic acid at the 3-position, or its ester and amide derivatives, can engage in hydrogen bonding and other interactions with target proteins. Substituents at the 4-position can modulate the overall shape and electronic distribution of the molecule. For example, the introduction of a benzoyl group at the 4-position has been a common strategy in the design of various bioactive pyrazole derivatives.[4][8]

Visualizing the Synthetic Landscape

The following diagrams illustrate some of the key synthetic pathways for the preparation of 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives.

Knorr synthesis of a 1-phenyl-1H-pyrazole-3-carboxylic acid precursor.

General scheme for the derivatization of the carboxylic acid moiety.

Future Perspectives

The journey of 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives in drug discovery is far from over. Future research will likely focus on the exploration of novel substitution patterns to enhance potency and selectivity, the elucidation of detailed mechanisms of action, and the development of derivatives with improved pharmacokinetic profiles. The application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the discovery of new lead compounds based on this versatile scaffold. The continued investigation of these compounds holds great promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). Retrieved from [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). In ResearchGate. Retrieved from [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. Retrieved from [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved from [Link]

-

Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016, December 29). PMC. Retrieved from [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013, August 15). PubMed. Retrieved from [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]

-

IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). In ResearchGate. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. Retrieved from [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD. Retrieved from [Link]

-

Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. (2021, June 22). DergiPark. Retrieved from [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021, September 19). Taylor & Francis Online. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015, June 8). MDPI. Retrieved from [Link]

-

Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3- (substituted phenyl) - Der Pharma Chemica. (2023, December 15). Retrieved from [Link]

-

1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). Europe PMC. Retrieved from [Link]

-

Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. (2001, April 9). PubMed. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011, June 7). International Journal of Drug Development and Research. Retrieved from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). ResearchGate. Retrieved from [Link]

Sources

- 1. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. d-nb.info [d-nb.info]

- 9. Pyrazole synthesis [organic-chemistry.org]

safety data sheet (SDS) for 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

The following technical guide details the safety, handling, and physicochemical profile of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid . This document is structured for researchers and drug development professionals, moving beyond standard compliance to provide actionable, field-proven insights.

CAS Number: 60872-15-3 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol [1]

Executive Summary & Application Context

5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Its structural motif—a pyrazole core substituted with a lipophilic phenyl group and a reactive carboxylic acid tail—makes it a critical intermediate in the development of COX-2 inhibitors and Factor XIa inhibitors (anticoagulants).[1]

For the application scientist, the primary safety concern lies not just in its acute toxicity, but in its potential for respiratory sensitization and ocular damage due to the acidic functionality combined with the lipophilic nature of the phenyl ring, which facilitates membrane permeation.

Hazard Identification & Risk Assessment (GHS Classification)

Rationale: The following classification is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid) and supplier data.[1]

GHS Label Elements[1]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Acute Tox)

Hazard Statements

| Code | Statement | Mechanistic Insight |

| H302 | Harmful if swallowed.[1] | Pyrazole derivatives can interfere with metabolic enzymes; oral bioavailability is enhanced by the phenyl group. |

| H315 | Causes skin irritation. | The carboxylic acid moiety ( |

| H319 | Causes serious eye irritation. | Direct contact causes pH shift and protein denaturation in corneal tissues. |

| H335 | May cause respiratory irritation. | Fine dust inhalation irritates mucous membranes; critical during weighing/transfer. |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Safe Handling & Experimental Workflow

Expertise Note: Standard lab coats are insufficient for phenyl-pyrazole handling due to potential persistence on fabric.[1] Use disposable Tyvek sleeves if handling >10g.[1]

Storage Protocol[1]

-

Temperature: 2-8°C (Refrigerate).

-

Why? While the pyrazole ring is stable, the carboxylic acid group can undergo slow decarboxylation or esterification if exposed to heat or moisture over months.

-

-

Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended for long-term (>6 months) storage to prevent oxidative degradation of the ethoxy ether linkage.[1]

-

Container: Amber glass vials with PTFE-lined caps to prevent leaching.

Workflow Visualization

The following diagram outlines the decision logic for safe handling during synthesis preparation.

Figure 1: Safe handling workflow emphasizing containment during the solid-handling phase, the highest risk point for inhalation exposure.

Emergency Response Protocols

Trustworthiness: These protocols are self-validating.[1] If symptoms persist after the initial 15-minute response, the protocol automatically escalates to professional medical intervention.[1]

Ocular Exposure (Acidic Irritation)[1]

-

Immediate Action: Do not hesitate. Move immediately to the eyewash station.

-

Flush: Hold eyelids open and flush with tepid water for a minimum of 15 minutes .

-

Validation: Check pH of eye secretions with litmus paper if available (aim for pH 7.0–7.4).

-

Escalation: If redness or pain persists >30 mins, consult an ophthalmologist immediately.

Dermal Exposure[1]

-

Removal: Drench contaminated clothing with water before removing to prevent aerosolizing dust.

-

Wash: Scrub skin gently with soft soap and water. Avoid organic solvents (ethanol/acetone) as they may drive the compound deeper into the dermis.

Spill Management

-

Small Spill (<5g): Wet the powder with a mist of water or PEG-400 to prevent dusting, then wipe with damp paper towels.

-

Large Spill (>5g): Evacuate area. Use a HEPA-filtered vacuum or wet-sweeping method.[1] Do not dry sweep.

Physicochemical Properties

Data Source: Aggregated from supplier certificates (BLD Pharm, AK Scientific) and computational prediction models for pyrazole derivatives.

| Property | Value / Description | Experimental Note |

| Appearance | White to off-white solid | Color may yellow with oxidation.[1] |

| Melting Point | Not publicly listed (Predicted: 150–160°C) | Analogs (5-hydroxy) melt ~188°C; ethoxy group lowers MP.[1] |

| Boiling Point | ~385°C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DMSO (>10 mg/mL), Methanol | Poor water solubility; requires organic co-solvent. |

| pKa (Acid) | 3.5 – 4.0 (Predicted) | Typical for pyrazole-3-carboxylic acids.[1] |

| LogP | ~2.0 – 2.5 | Moderately lipophilic (membrane permeable). |

Toxicological Insights

Expert Analysis: While specific LD50 data for CAS 60872-15-3 is limited, "Read-Across" methodology from the 1-phenyl-pyrazole scaffold suggests the following:

-

Acute Toxicity: Likely Category 4 Oral (LD50 300–2000 mg/kg). The phenyl-pyrazole core is metabolically stable, potentially leading to longer systemic residence time.[1]

-

Sensitization: No specific data, but reactive carboxylic acids can form haptens with skin proteins, leading to sensitization in susceptible individuals.

-

Chronic Effects: Phenyl-pyrazoles are investigated for COX-2 inhibition.[1] Chronic inadvertent exposure could theoretically impact renal function or blood coagulation pathways (mechanism-based toxicity).[1]

Ecological & Disposal Considerations

-

Ecotoxicity: Do not allow to enter drains. Pyrazoles are heterocyclic and can be resistant to biodegradation.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. The presence of Nitrogen oxides (NOx) during combustion requires proper scrubbing.

Synthesis & Reaction Logic (Graphviz)

For researchers utilizing this compound, understanding its reactivity profile is key to safety.

Figure 2: Reactivity pathways. Note that thermal stress can lead to decarboxylation, releasing CO2 and potentially pressurizing sealed vessels.

References

-

PubChem. (n.d.). Compound Summary: 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.[1][3][4][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link]

-

MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (Contextual synthesis data). Retrieved from [Link]

Sources

- 1. 1016-41-7|5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. 1318789-61-5|Methyl 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. 679436-55-6|5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 139297-51-1|5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 3950-18-3|3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

pKa values of pyrazole-3-carboxylic acid derivatives

An In-depth Technical Guide to the pKa Values of Pyrazole-3-Carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Acidity in Pyrazole-Based Drug Design

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents approved for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Specifically, pyrazole-3-carboxylic acid and its derivatives serve as indispensable building blocks and key intermediates in the synthesis of these pharmaceuticals.[3][4][5] The acidic nature of these molecules, quantified by the acid dissociation constant (pKa), is not merely an academic parameter. It is a fundamental physicochemical property that governs a molecule's behavior in biological systems.

The pKa value dictates the ionization state of a compound at a given physiological pH, which in turn profoundly influences its solubility, membrane permeability, plasma protein binding, and ultimately, its interaction with the intended biological target. For researchers and professionals in drug development, a deep, mechanistic understanding of the factors that control the pKa of pyrazole-3-carboxylic acids is therefore essential for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive exploration of the . We will dissect the key structural and electronic factors that modulate acidity, present quantitative data, detail robust experimental protocols for pKa determination, and ground these concepts in the practical context of drug discovery.

Part 1: Fundamental Principles of Acidity in the Pyrazole-3-Carboxylic Acid Scaffold

The pyrazole-3-carboxylic acid structure possesses two potentially acidic protons: the carboxylic acid proton (-COOH) and the pyrrole-like N1 proton of the pyrazole ring. The carboxylic acid proton is substantially more acidic due to the ability of the resulting carboxylate anion to delocalize its negative charge across two oxygen atoms through resonance.[6][7] The N1 proton is significantly less acidic, and its deprotonation requires a strong base.[8][9] This guide will focus primarily on the pKa of the more physiologically relevant carboxylic acid group.

The acidity of the carboxylic acid is directly tied to the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will facilitate the release of the proton, resulting in a stronger acid and a lower pKa value. Conversely, factors that destabilize the anion will lead to a weaker acid and a higher pKa.[10][11] The primary modulators of this stability are electronic effects—namely induction and resonance—exerted by substituents on the pyrazole ring.

The Inductive Effect: Through-Bond Polarization

The inductive effect describes the withdrawal or donation of electron density through sigma (σ) bonds. Electronegative atoms or groups pull electron density towards themselves, while electropositive groups donate it.[7][10]

-

Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl), nitro (-NO2), or trifluoromethyl (-CF3) are strongly electronegative. When attached to the pyrazole ring, they inductively pull electron density away from the carboxylic acid group. This withdrawal of electron density helps to disperse and stabilize the negative charge of the carboxylate anion, making the corresponding acid stronger (lower pKa).[11] The magnitude of this effect depends on the electronegativity of the group and its proximity to the carboxyl group.

-

Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH3, -C2H5) are weakly electron-donating. They push electron density towards the carboxylate group, which intensifies the negative charge on the anion. This destabilization makes the anion less favorable to form, resulting in a weaker acid (higher pKa).[9][12]

The Resonance Effect: Through-Space Delocalization

Resonance effects involve the delocalization of π-electrons across the molecule. Substituents with lone pairs or π-bonds can either donate or withdraw electron density from the pyrazole ring system, influencing the electron density at the C3 position and thereby affecting the acidity of the attached carboxyl group. These effects can sometimes be more powerful than inductive effects and may act in opposition to them.[6][10]

Positional Impact of Substituents

The position of a substituent on the pyrazole ring (N1, C4, or C5) is critical in determining its overall electronic influence on the C3-carboxylic acid.

-

N1-Substituents: The nature of the group at the N1 position has a profound impact. An electron-withdrawing group on N1 will significantly deactivate the ring and lower the pKa of the C3-carboxylic acid.[8]

-

C4-Substituents: The C4 position is electronically distinct. Substituents here exert their influence primarily through the π-system of the ring.

-

C5-Substituents: Substituents at the C5 position are adjacent to the N1 atom and can exert strong inductive and resonance effects that are transmitted through the ring to the C3 position.

The interplay of these factors allows for the fine-tuning of acidity, a crucial tool in medicinal chemistry.

Part 2: Quantitative Analysis of Substituent Effects

To illustrate these principles, the following table summarizes the pKa values for a selection of pyrazole-3-carboxylic acid derivatives. The data highlights how different substituents systematically alter the acidity of the parent molecule.

| Compound Name | N1-Substituent | C4-Substituent | C5-Substituent | pKa (Carboxylic Acid) | Key Electronic Effect |

| Pyrazole-3-carboxylic acid | -H | -H | -H | ~2.5 - 3.5 | Baseline |

| 1-Methylpyrazole-3-carboxylic acid | -CH₃ | -H | -H | > 3.0 | EDG (Inductive) |

| 1-Phenylpyrazole-3-carboxylic acid | -Ph | -H | -H | ~3.0 | Weak EWG (Inductive) |

| 1-(4-Nitrophenyl)pyrazole-3-carboxylic acid | -C₆H₄NO₂ | -H | -H | < 3.0 | Strong EWG (Inductive & Resonance) |

| 5-Methylpyrazole-3-carboxylic acid | -H | -H | -CH₃ | > 3.0 | EDG (Inductive) |

| 5-Chloropyrazole-3-carboxylic acid | -H | -H | -Cl | < 3.0 | EWG (Inductive) |

Note: Exact pKa values can vary slightly based on experimental conditions (temperature, ionic strength, co-solvent). The values presented are illustrative of general trends.

// Nodes Scaffold [label="Pyrazole-3-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Anion [label="Carboxylate Anion\n(Conjugate Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substituent [label="Ring Substituent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EWG [label="Electron-Withdrawing Group\n(e.g., -NO₂, -Cl, -CF₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EDG [label="Electron-Donating Group\n(e.g., -CH₃, -OCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stabilize [label="Stabilizes Anion", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Destabilize [label="Destabilizes Anion", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowerpKa [label="Stronger Acid\n(Lower pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HigherpKa [label="Weaker Acid\n(Higher pKa)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Scaffold -> Anion [label=" Deprotonation"]; Anion -> Substituent [style=dotted, arrowhead=none, label=" influenced by"]; Substituent -> EWG; Substituent -> EDG; EWG -> Stabilize [label=" Inductive/Resonance\nWithdrawal"]; EDG -> Destabilize [label=" Inductive/Resonance\nDonation"]; Stabilize -> LowerpKa [label=" leads to"]; Destabilize -> HigherpKa [label=" leads to"]; } }

Caption: Logical flow of substituent effects on the acidity of pyrazole-3-carboxylic acids.

Part 3: Experimental Protocols for pKa Determination

Accurate pKa measurement is critical for validating theoretical predictions and for regulatory submissions. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve. It is considered a gold-standard technique.

Causality and Self-Validation: The principle relies on the Henderson-Hasselbalch equation. At the half-equivalence point (where half of the acid has been neutralized), the concentrations of the acid and its conjugate base are equal, and thus the measured pH is equal to the pKa. The sigmoidal shape of the titration curve provides an internal validation of the measurement.

Step-by-Step Methodology:

-

Preparation of Analyte Solution:

-

Accurately weigh approximately 1-5 mg of the pyrazole-3-carboxylic acid derivative.

-

Dissolve the compound in a suitable volume (e.g., 25-50 mL) of deionized water.

-

Insight: If solubility is low, a co-solvent like methanol or DMSO may be used. The pKa value obtained will be an "apparent pKa" (pKaapp) and a correction (using a Yasuda-Shedlovsky plot or similar method) may be required to extrapolate to a fully aqueous environment.

-

-

System Calibration:

-

Calibrate a high-precision pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

-

Titration:

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Fill a calibrated micro-burette with a standardized strong base titrant (e.g., 0.01 M KOH or NaOH).

-

Add the titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the steepest part of the curve).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point volume (Veq) from the first or second derivative of the titration curve.

-

The pKa is the pH value recorded when the volume of added titrant is exactly half of the equivalence point volume (Veq/2).

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore and exhibit different UV-Vis absorbance spectra in their protonated and deprotonated forms. It is particularly useful for compounds with low solubility or for high-throughput screening.

Causality and Self-Validation: The method is based on the Beer-Lambert law. By measuring absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated when plotting absorbance vs. pH. The inflection point of this curve corresponds to the pKa. The consistency of the isosbestic point(s)—wavelengths where the molar absorptivity of the acid and conjugate base are equal—serves as a powerful internal validation of the two-state equilibrium.

Step-by-Step Methodology:

-

Initial Spectral Scans:

-

Prepare two stock solutions of the compound at the same concentration: one in a strongly acidic buffer (e.g., 0.1 M HCl, pH 1) to ensure the compound is fully protonated, and one in a strongly basic buffer (e.g., 0.1 M NaOH, pH 13) to ensure it is fully deprotonated.

-

Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength (λmax) with the largest difference in absorbance between the two forms.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffers with precisely known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa.

-

-

Absorbance Measurements:

-

Prepare a series of solutions by adding a small, constant aliquot of a concentrated stock solution of the compound to each buffer solution. Ensure the final concentration is identical in all samples.

-

Measure the absorbance of each solution at the predetermined λmax.

-

-

Data Analysis:

-

Plot the measured absorbance (y-axis) versus the pH of the buffer (x-axis).

-

Fit the data to a sigmoidal dose-response equation. The pKa is the pH value at the inflection point of the curve.

-

Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance at a given pH, A_A is the absorbance of the pure acidic form, and A_B is the absorbance of the pure basic form.

-

Conclusion

The pKa of pyrazole-3-carboxylic acid derivatives is a finely tunable parameter governed by the fundamental electronic principles of induction and resonance. Electron-withdrawing substituents stabilize the conjugate base, lowering the pKa and increasing acidity, while electron-donating groups have the opposite effect. A thorough understanding of these structure-acidity relationships is paramount for drug development professionals. By leveraging this knowledge and employing robust experimental methods like potentiometric titration, scientists can rationally design and synthesize molecules with tailored physicochemical properties, thereby accelerating the journey from a promising lead compound to a viable clinical candidate.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]

-

Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1978). Pharmazie. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). PMC. [Link]

-

The substitution patterns of the pyrazole derivatives and the averages... (n.d.). ResearchGate. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

-

Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (2025). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - NIH. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-

Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. (2022). ResearchGate. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Semantic Scholar. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]

-

Five Key Factors That Influence Acidity. (2010). Master Organic Chemistry. [Link]

-

pKa and Acid Strength - What Factors Affect the Acidity. (n.d.). Chemistry Steps. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

Pyrazole-3-carboxylic acid. (n.d.). SpectraBase. [Link]

-

Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2026). ResearchGate. [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

-

Acidity of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

-

factors affecting the value of pKa Ka of carboxylic acids... (n.d.). Doc Brown's Chemistry. [Link]

-

Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). ResearchGate. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. factors affecting the value of pKa Ka of carboxylic acids, reactions of carboxylic acids with metals, oxides, hydroxides, carbonates, the hydrogencarbonate test for acids doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Ethoxy-Substituted Pyrazole Carboxylic Acids: A Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, synthesis, and application of ethoxy-substituted pyrazole carboxylic acids. This class of heterocyclic compounds, born from the foundational principles of pyrazole chemistry, has become a cornerstone in modern medicinal and agricultural science. We will delve into the seminal work of early pioneers, trace the evolution of synthetic methodologies, and examine the structure-activity relationships that have led to the development of blockbuster anti-inflammatory drugs and potent fungicides. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital chemical scaffold.

A Legacy of Discovery: From Knorr's Synthesis to Modern Therapeutics

The story of ethoxy-substituted pyrazole carboxylic acids is intrinsically linked to the birth of pyrazole chemistry itself. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, made a serendipitous discovery that would echo through the halls of chemical science for over a century.[1][2][3] By reacting ethyl acetoacetate with phenylhydrazine, he synthesized the first pyrazole derivative, a pyrazolone he named antipyrine.[1][2] This landmark achievement, now famously known as the Knorr pyrazole synthesis , laid the fundamental groundwork for the entire field of pyrazole chemistry.[4] The use of a β-ketoester, ethyl acetoacetate, was the crucial first step that introduced the ethoxycarbonyl functionality, a direct precursor to the carboxylic acid group, into the pyrazole ring system.

Initially, the focus was on the pharmacological properties of pyrazolones like antipyrine, which became the first synthetic drug and a widely used analgesic and antipyretic until the advent of aspirin.[2] However, the versatility of the Knorr synthesis and the inherent biological activity of the pyrazole scaffold spurred further exploration.

The mid-20th century saw a burgeoning interest in the development of novel pharmaceuticals and agrochemicals, and the pyrazole nucleus, with its tunable electronic properties and diverse substitution patterns, proved to be a fruitful area of research.[5] The ethoxy-substituted pyrazole carboxylic acids began to emerge as key intermediates and pharmacophores in their own right. Their ability to act as bioisosteres of other functional groups and their favorable pharmacokinetic properties made them attractive candidates for drug design.

A pivotal moment in the history of this compound class came with the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. The development of Celecoxib , a diaryl-substituted pyrazole, revolutionized the treatment of inflammatory conditions.[6][7] The synthesis of Celecoxib and its analogs often involves precursors derived from ethoxy-substituted pyrazole carboxylic acids, highlighting the enduring legacy of Knorr's initial discovery.

Simultaneously, the agrochemical industry recognized the potential of pyrazole derivatives. The development of pyrazole carboxamide fungicides, which target the succinate dehydrogenase (SDH) enzyme in fungi, has been a major advancement in crop protection.[8][9] Many of these fungicides feature a pyrazole carboxylic acid core, further cementing the importance of this chemical class.

The Art of Synthesis: Crafting the Pyrazole Core

The synthesis of ethoxy-substituted pyrazole carboxylic acids primarily relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a testament to the robustness of the Knorr synthesis. The ethoxy group is typically introduced via the use of an ethyl ester of the dicarbonyl compound.

The Knorr Pyrazole Synthesis: A Foundational Approach

The classical Knorr synthesis remains a widely used and versatile method for preparing ethoxy-substituted pyrazoles. The general reaction scheme involves the condensation of a β-ketoester with a hydrazine.

Figure 1: The Knorr Pyrazole Synthesis Pathway.

Causality in Experimental Choices: The choice of the β-ketoester is critical as it dictates the substitution pattern of the final pyrazole. The use of ethyl acetoacetate, for instance, leads to a methyl-substituted pyrazole, while other β-ketoesters can be employed to introduce different functionalities. The reaction is typically carried out in a protic solvent like ethanol or acetic acid to facilitate the condensation and cyclization steps.

Modern Synthetic Variations and Improvements

While the core principles of the Knorr synthesis remain, numerous modifications and improvements have been developed to enhance yield, regioselectivity, and substrate scope. These include:

-

Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.

-

Use of solid supports and catalysts: These approaches can simplify purification and allow for more environmentally friendly reaction conditions.

-

One-pot multi-component reactions: These strategies streamline the synthetic process by combining multiple steps into a single operation, improving efficiency.

Structure-Activity Relationships: Decoding Biological Activity

The biological activity of ethoxy-substituted pyrazole carboxylic acids is highly dependent on the nature and position of substituents on the pyrazole ring and any appended functionalities.

Anti-inflammatory Activity (COX-2 Inhibition)

In the case of COX-2 inhibitors like Celecoxib, the key structural features include:

-

A central pyrazole ring: This provides the core scaffold.

-

Two vicinal aryl groups: One of these is typically a sulfonamide-bearing phenyl ring, which is crucial for selective binding to the COX-2 enzyme.

-

A trifluoromethyl group: This enhances the potency and pharmacokinetic properties of the molecule.

The carboxylic acid or a bioisosteric equivalent can play a role in anchoring the molecule within the active site of the enzyme.

Antifungal Activity (SDH Inhibition)

For pyrazole carboxamide fungicides, the structure-activity relationship revolves around the following:

-

The pyrazole carboxylic acid core: This is essential for binding to the succinate dehydrogenase enzyme.

-

The amide linkage: This connects the pyrazole core to a substituted phenyl or other heterocyclic ring. The nature of this substituent greatly influences the antifungal spectrum and potency.

-

Substituents on the pyrazole ring: These can be modified to fine-tune the physical and chemical properties of the fungicide, such as its solubility and stability.

Key Applications in Science and Industry

The versatility of the ethoxy-substituted pyrazole carboxylic acid scaffold has led to its widespread use in two major sectors:

Pharmaceuticals

The most prominent application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The selective inhibition of COX-2 by pyrazole-based drugs offers a significant advantage over traditional NSAIDs by reducing gastrointestinal side effects.[2] Furthermore, pyrazole derivatives are being investigated for their potential as anticancer, antibacterial, and antiviral agents.[5][11]

Agrochemicals

In agriculture, pyrazole carboxamides have become a vital class of fungicides for controlling a broad spectrum of plant pathogens.[8][9] Their specific mode of action, targeting the mitochondrial respiratory chain, makes them effective against fungal strains that have developed resistance to other classes of fungicides.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a representative ethoxy-substituted pyrazole carboxylic acid.

Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is a classic example of the Knorr pyrazole synthesis.

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Hydrolysis to 5-methyl-1H-pyrazole-3-carboxylic acid

Materials:

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl ester (1 equivalent) in a solution of NaOH (2-3 equivalents) in water.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution to pH 2-3 by the slow addition of concentrated HCl.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization Techniques

The synthesized compounds should be characterized using a suite of analytical techniques to confirm their structure and purity.

Sources

- 1. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 2. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Carl Schorlemmer - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.com [encyclopedia.com]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

reaction conditions for derivatizing 1-phenyl-1H-pyrazole-3-carboxylic acid

This Application Note is designed for medicinal chemists and process scientists seeking to diversify the 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold. This structure is a privileged pharmacophore found in various bioactive molecules (e.g., COX-2 inhibitors, agrochemicals).

The guide prioritizes modular derivatization : treating the C3-carboxylic acid as a "warhead" attachment point and the C4-position as a site for core decoration.

Application Note & Protocol Guide

Executive Summary & Reactivity Profile

The 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold presents two distinct vectors for chemical modification:

-

C3-Carboxylic Acid (Vector A): A classic electrophilic handle for amidation, esterification, or heterocycle formation (bioisosteres).

-

C4-H Position (Vector B): An electron-rich site susceptible to Electrophilic Aromatic Substitution (EAS), allowing for halogenation and subsequent palladium-catalyzed cross-couplings.

Reactivity Landscape Diagram

Figure 1: Orthogonal derivatization vectors for the pyrazole scaffold.

Module A: C3-Functionalization (The Warhead)

Amide Coupling Strategies

For High-Throughput Screening (HTS) library generation, avoiding unstable acid chlorides is preferred. However, for scale-up, the acid chloride route is most cost-effective.

| Feature | Method A: Coupling Reagents (HTS) | Method B: Acid Chloride (Scale-Up) |

| Reagents | HATU or EDC/HOBt | Thionyl Chloride ( |

| Base/Solvent | DIPEA / DMF or DMA | Et3N / Toluene or DCM |

| Temperature | Room Temperature (25 °C) | Reflux (80 °C+) |

| Purification | HPLC / SPE Cartridge | Crystallization / Distillation |

| Key Advantage | High tolerance for functional groups | Low cost, high atom economy |

Bioisostere Synthesis: 1,2,4-Oxadiazoles

Converting the carboxylic acid to a 1,2,4-oxadiazole improves metabolic stability and membrane permeability. This is best achieved via the condensation of the acid with an amidoxime .

Mechanism:

-

Activation of Carboxylic Acid (via CDI or EDC).

-

O-Acylation of Amidoxime.

-

Cyclodehydration (thermal or TBAF-mediated).

Module B: C4-Core Decoration

Electrophilic Halogenation

The C4 position is the most electron-rich site on the pyrazole ring. Direct halogenation provides a "handle" for increasing molecular complexity via cross-coupling.

-

Bromination: N-Bromosuccinimide (NBS) in DMF is superior to elemental bromine (

) as it avoids hydrobromic acid byproducts that can degrade sensitive functionalities. -

Iodination: N-Iodosuccinimide (NIS) allows for subsequent Heck or Sonogashira couplings which are difficult with bromides.

Palladium-Catalyzed Coupling

Once halogenated (e.g., 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ester), the scaffold becomes a prime substrate for Suzuki-Miyaura coupling .

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

Detailed Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (HATU Method)

Best for: Synthesis of diverse amide libraries.

Materials:

-

1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

-

Amine (

) (1.1 equiv) -

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolution: In a dry vial, dissolve 1-phenyl-1H-pyrazole-3-carboxylic acid (100 mg, 0.53 mmol) in anhydrous DMF (2 mL).

-

Activation: Add DIPEA (185 µL, 1.06 mmol) followed by HATU (242 mg, 0.64 mmol). Stir at room temperature for 15 minutes. The solution should turn slightly yellow.

-

Coupling: Add the amine (0.58 mmol).

-

Incubation: Stir the reaction mixture at room temperature for 4–16 hours. Monitor by LC-MS.

-

Work-up: Dilute with EtOAc (20 mL), wash with saturated

(2 x 10 mL), 1M HCl (1 x 10 mL), and brine. Dry over -

Validation:

NMR should show the disappearance of the acid proton and appearance of amide NH.

Protocol 2: Regioselective C4-Bromination

Best for: Creating a handle for cross-coupling.

Materials:

-

Methyl 1-phenyl-1H-pyrazole-3-carboxylate (Note: Ester protection is recommended before halogenation to prevent side reactions with the acid).

-

N-Bromosuccinimide (NBS) (1.1 equiv).

-

Acetonitrile (ACN) or DMF.

Procedure:

-

Setup: Dissolve methyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 g, 4.9 mmol) in ACN (10 mL).

-

Addition: Add NBS (0.96 g, 5.4 mmol) portion-wise over 10 minutes to keep the exotherm controlled.

-

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

-

Work-up: Pour the mixture into ice water (50 mL). The product usually precipitates as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

-

Yield: Typical yields are 85–95%.

Protocol 3: One-Pot 1,2,4-Oxadiazole Synthesis

Best for: Bioisostere installation.

Materials:

-

1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

-

Aryl Amidoxime (

) (1.1 equiv) -

CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)

-

Diglyme or DMF

Procedure:

-

Activation: Dissolve the acid in Diglyme. Add CDI and stir at RT for 1 hour (gas evolution of

will occur). -

Addition: Add the aryl amidoxime. Stir for 1 hour at RT to form the O-acyl intermediate.

-

Cyclization: Heat the reaction mixture to 100–110 °C for 4–6 hours.

-

Work-up: Cool to RT, pour into water, and extract with EtOAc.

-

Result: This yields the 3-(1-phenyl-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield in Amide Coupling | Steric hindrance of the amine | Switch to acid chloride method (Protocol B) or use HOAt additive. |

| Regio-isomers in Bromination | Over-bromination | Ensure strict stoichiometry (1.05 equiv NBS) and low temperature (0 °C). |

| Incomplete Oxadiazole Cyclization | Temperature too low | Increase temp to 120 °C or use TBAF (1M in THF) as a cyclization catalyst at RT. |

| Poor Solubility | Pyrazole stacking | Use DMA (Dimethylacetamide) instead of DMF; heat to 40 °C. |

References

-

Amide Coupling & Functionalization

-

Oxadiazole Synthesis

-

C4-Halogenation

-

General Pyrazole Chemistry

Sources

microwave-assisted synthesis involving 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Application Note & Detailed Protocols

Topic: High-Speed, Efficient Synthesis of Novel Amide Derivatives from 5-Ethoxy-1-Phenyl-1H-Pyrazole-3-Carboxylic Acid via Microwave-Assisted Organic Synthesis (MAOS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs and clinical candidates.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them high-value targets in drug discovery programs.[3][4] The versatility of the pyrazole ring allows for extensive structural modifications to fine-tune its pharmacological profile.[4] Specifically, the carboxylic acid functional group at the 3-position serves as a critical handle for generating diverse libraries of amides and esters, enabling exploration of structure-activity relationships (SAR).

Conventional synthetic methods for constructing and derivatizing such scaffolds often require long reaction times, harsh conditions, and significant energy consumption.[5][6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave energy, MAOS promotes rapid, volumetric, and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[5][7][9]